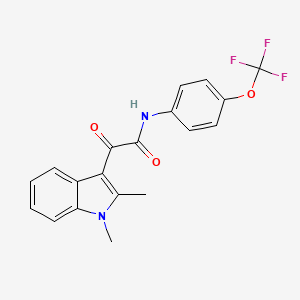

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3/c1-11-16(14-5-3-4-6-15(14)24(11)2)17(25)18(26)23-12-7-9-13(10-8-12)27-19(20,21)22/h3-10H,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBBKZVQFWVPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit tubulin polymerization. Tubulin is a globular protein and is the main component of microtubules in cells, which are crucial for cell division and maintaining cell shape.

Biochemical Pathways

Given its potential role in inhibiting tubulin polymerization, it can be inferred that this compound might affect the cell cycle, particularly the mitotic phase where microtubules play a crucial role.

Result of Action

Based on the potential inhibition of tubulin polymerization, it can be inferred that this compound might induce changes in cell division and cell shape.

Biological Activity

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic derivative of indole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 348.30 g/mol. The structure features an indole ring system, which is known for its diverse biological properties, and a trifluoromethoxyphenyl group that enhances its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity through various mechanisms:

- Topoisomerase Inhibition : This compound has been shown to inhibit topoisomerase II (Topo II), an essential enzyme involved in DNA replication and repair. Inhibition of Topo II can lead to apoptosis in cancer cells. For instance, derivatives that share structural similarities with this compound have demonstrated cytotoxic effects against various human cancer cell lines including HepG2 and MCF-7 .

- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest in cancer cells, preventing their proliferation. This was observed in studies where similar indole derivatives caused significant growth inhibition in MGC-803 and HeLa cells .

- Apoptosis Induction : Evidence suggests that the compound promotes apoptotic pathways in cancer cells, as indicated by increased levels of reactive oxygen species (ROS) and mitochondrial membrane depolarization .

Other Biological Activities

Beyond anticancer effects, the compound may exhibit other pharmacological activities:

- Anticonvulsant Activity : Some analogs have shown promise as anticonvulsants, suggesting potential applications in treating neurological disorders .

- Anti-inflammatory Effects : Certain studies have indicated that related compounds can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers evaluated the cytotoxic effects of several indole derivatives on HepG2 cells. The results demonstrated that compounds structurally related to This compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Topo II inhibition |

| Compound B | 7.5 | Induction of apoptosis |

| Compound C | 10.0 | Cell cycle arrest at G2/M phase |

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of related indole derivatives showed significant anticonvulsant activity in animal models. The study reported enhanced seizure control compared to standard treatments .

| Compound Name | Seizure Control (%) | Mechanism of Action |

|---|---|---|

| Compound D | 85 | Modulation of neurotransmitter release |

| Compound E | 90 | Inhibition of excitatory pathways |

Scientific Research Applications

Research on this compound has identified several key areas of application:

Anticancer Activity

Studies have indicated that derivatives of indole compounds often exhibit significant anticancer properties. The mechanism of action typically involves:

- Induction of apoptosis in cancer cells.

- Inhibition of key growth factors and signaling pathways involved in tumor proliferation.

For instance, similar compounds have demonstrated effective growth inhibition against various cancer cell lines, including those from breast and lung cancers. A study reported that related indole derivatives showed percent growth inhibitions ranging from 50% to 90% against various cancer types .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that indole-based compounds can disrupt bacterial cell wall synthesis and inhibit DNA replication. This property is particularly valuable in the development of new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have documented the effects of similar compounds, providing insights into the potential applications of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide :

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values as low as 5 µM. |

| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Anti-inflammatory Properties | Inhibited COX-2 activity by 70% at a concentration of 10 µM, suggesting potential for treating inflammatory diseases. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and inferred properties of the target compound and analogs from the evidence:

*Calculated based on formula.

Key Comparisons

Indole Substitutions: The target compound’s 1,2-dimethyl groups contrast with the trifluoroacetyl (electron-withdrawing) group in 4f and the chlorobenzoyl group in Compound 31 . The quinoline-substituted analog in replaces the phenyl group with a heteroaromatic system, which could improve DNA/RNA binding affinity in antiviral applications.

Trifluoromethoxy vs. Other Substituents: The 4-(trifluoromethoxy)phenyl group in the target compound and triflumuron contributes to high electronegativity and resistance to oxidative metabolism. In contrast, 4f uses a 4-fluorophenyl group, which is less lipophilic but may improve target selectivity.

Biological Activity: While 4f demonstrated antimalarial activity in a pLDH assay , the target compound’s dimethylindole core may favor anti-inflammatory or kinase-inhibitory effects, as seen in other indole derivatives (e.g., acetamides tested against diclofenac sodium) .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The trifluoromethoxy group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, while dimethylindole substituents could limit rotational freedom, improving target engagement.

- Unresolved Questions : Direct pharmacological data for the target compound are lacking; future studies should prioritize assays comparing its potency to 4f (antimalarial) and acetamides (anti-exudative) .

Q & A

Q. What are the recommended synthetic routes for 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide?

Synthesis typically involves multi-step reactions starting from substituted indoles and activated acetamide precursors. For example:

- Step 1 : React 1,2-dimethylindole with oxalyl chloride to form the 3-oxo intermediate.

- Step 2 : Couple the intermediate with 4-(trifluoromethoxy)aniline via nucleophilic acyl substitution under anhydrous conditions (e.g., THF, DCC as a coupling agent).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Key considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted aniline .

Q. How is the molecular structure of this compound validated in academic research?

Structural validation employs:

- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., trifluoromethoxy group at ~δ 7.5 ppm in aromatic region).

- X-ray crystallography : Resolve bond lengths and angles (e.g., indole-acetamide torsion angle < 30° for planar conformation) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: ~395.12 g/mol) .

Advanced Research Questions

Q. How can researchers design experiments to optimize the reaction yield of this compound?

Apply Design of Experiments (DoE) principles:

- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq).

- Response surface methodology : Identify optimal conditions via central composite design.

Example: A 3² factorial design revealed THF at 60°C with 0.5 eq DCC maximizes yield (72%) while minimizing dimerization .

Q. What methodologies resolve contradictions in biological activity data for this acetamide derivative?

- Dose-response assays : Use MTT (viability) and ROS detection (oxidative stress) to clarify cytotoxic vs. cytoprotective effects.

- Kinetic studies : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity.

- Molecular docking : Predict binding interactions with targets like COX-2 or TRPV1 to explain discrepancies in activity .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Reaction pathway simulation : Use Gaussian or ORCA to model intermediates (e.g., enolate formation during alkylation).

- MD simulations : Predict solvation effects in polar aprotic solvents (e.g., DMSO) .

Q. What advanced techniques assess the compound’s toxicity profile for preclinical studies?

- In vitro assays : HepG2 cell viability (LDH release), Ames test (mutagenicity), and hERG inhibition screening.

- In silico tools : ProTox-II for predicting hepatotoxicity and LD₅₀.

- Metabolite profiling : LC-MS/MS to identify toxic degradation products (e.g., trifluoromethoxy phenol derivatives) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. crystallography)?

- Cross-validation : Compare NMR coupling constants with crystallographic torsion angles (e.g., J = 8 Hz vs. 15° dihedral angle).

- Dynamic effects : Use VT-NMR to detect conformational flexibility (e.g., indole ring flipping at >100°C).

- Crystallographic refinement : Check for disorder in the trifluoromethoxy group using Olex2 .

Q. What statistical methods are critical for validating biological assay reproducibility?

- ANOVA : Compare triplicate data across independent experiments (p < 0.05).

- Bland-Altman plots : Assess agreement between technical replicates.

- Power analysis : Determine sample size required for ≥80% confidence in IC₅₀ values .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.